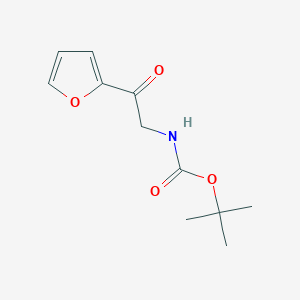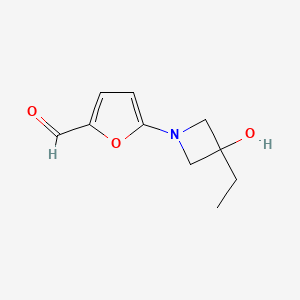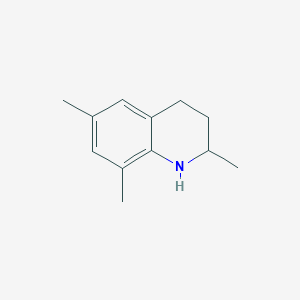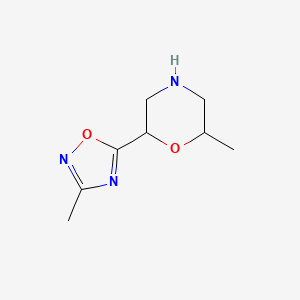
1-(3-Methylazetidin-3-yl)pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylazetidin-3-yl)pent-4-en-1-one is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Métodos De Preparación
The synthesis of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one involves several steps. One common method includes the reaction of 3-methylazetidine with pent-4-en-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3-Methylazetidin-3-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving group in the molecule.
Aplicaciones Científicas De Investigación
1-(3-Methylazetidin-3-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparación Con Compuestos Similares
1-(3-Methylazetidin-3-yl)pent-4-en-1-one can be compared with other azetidine derivatives, such as:
3-(1-Methylazetidin-3-yl)propan-1-amine: This compound has similar structural features but differs in its functional groups and applications.
(1-Methylazetidin-3-yl)methanol: Another related compound with distinct chemical properties and uses.
4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid: This derivative has a different substitution pattern, leading to unique chemical and biological activities.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-(3-methylazetidin-3-yl)pent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-4-5-8(11)9(2)6-10-7-9/h3,10H,1,4-7H2,2H3 |
Clave InChI |
VIXZPLVXEVUBJO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC1)C(=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)





![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)

![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B13173031.png)

![3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)


